

BMS-690154 kinase inhibition profile

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Compound Focus: **BMS-690154**

Cat. No.: S1802554

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Core Kinase Inhibition Profile

The following table summarizes the primary kinase targets of BMS-690514 and their respective half-maximal inhibitory concentration (IC50) values, which represent the potency of the inhibitor [1] [2].

Kinase Target	IC50 Value (nM)	Primary Role in Cancer
EGFR (HER1/ErbB-1)	5 nM [1]	Tumor cell proliferation and survival [1] [2]
HER2 (ErbB-2)	19-20 nM [1] [2]	Tumor cell proliferation and survival [1]
HER4 (ErbB-4)	60 nM [1]	Tumor cell proliferation and survival [1]
VEGFR2	50 nM [1]	Angiogenesis (formation of new blood vessels) [1]
VEGFR1	25-50 nM [1]	Angiogenesis [1]
VEGFR3	25-50 nM [1]	Lymphangiogenesis [1]
Flt-3	110 nM [1]	Involved in hematopoietic cancers [1]
Lck	220 nM [1]	T-cell signaling [1]

Key Experimental Data and Protocols

The activity profile of BMS-690514 was established through standardized in vitro and in vivo experiments.

In Vitro Cellular Assays

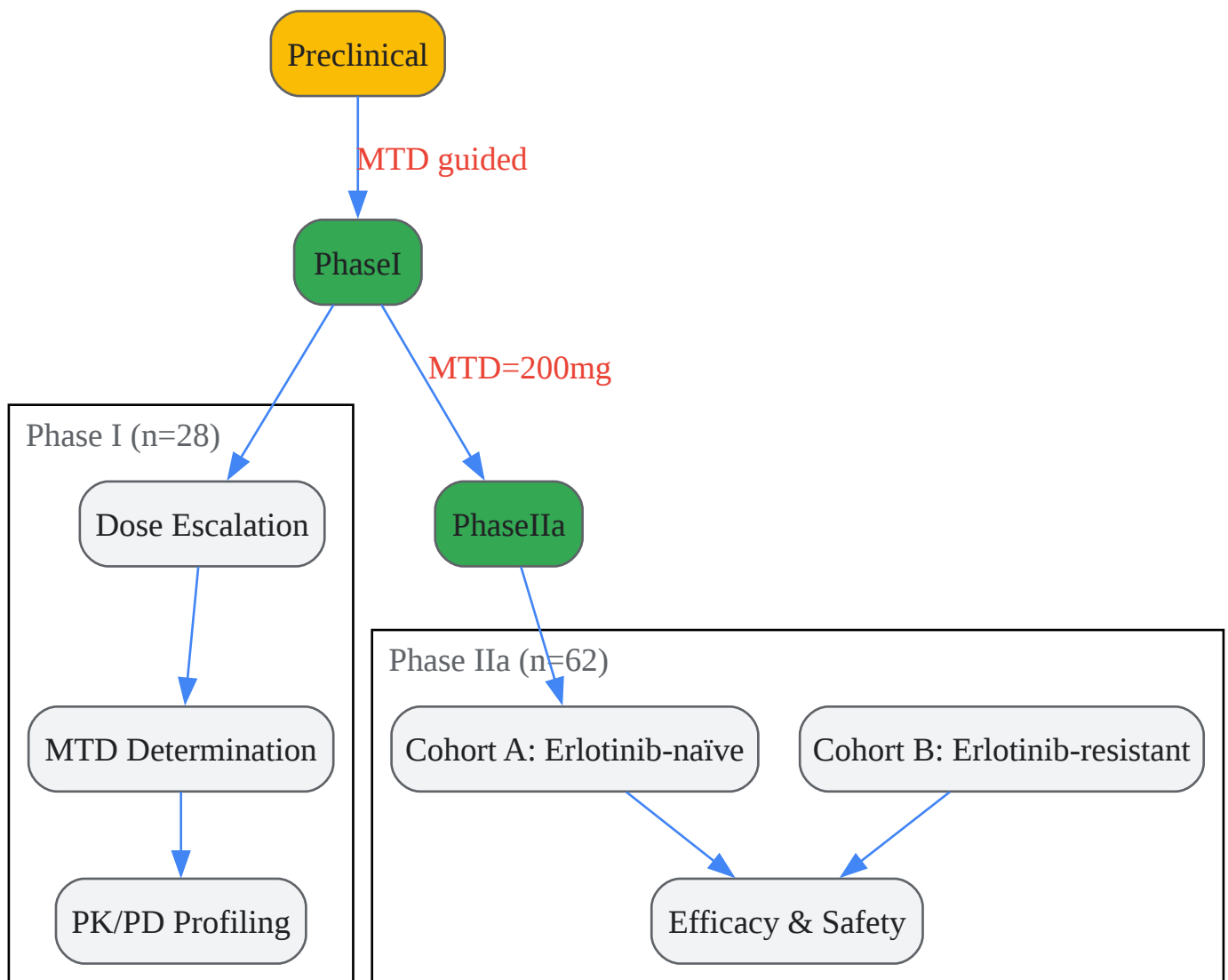
- **Proliferation Assays:** Antitumor activity was determined by measuring the inhibition of cell proliferation in a panel of human tumor cell lines. The protocol involves treating cells with serial dilutions of BMS-690514 for a set duration, often 72-96 hours. Cell viability is then measured using metrics like ATP levels. **Key findings** showed that non-small cell lung cancer (NSCLC) cell lines with EGFR exon 19 deletions were highly sensitive, with IC50 values ranging from 2 to 35 nM. Breast and gastric cancer cell lines with HER2 gene amplification were also highly sensitive, with IC50 values of 20 to 60 nM [1].
- **Kinase Selectivity Profiling:** To confirm selectivity, BMS-690514 was screened against large panels of kinases (e.g., 337-384 kinases) using **competition binding assays** or **enzymatic assays with radiolabeled ATP**. These studies confirmed that BMS-690514 is a potent inhibitor of the stated targets without significant off-target activity against a broad range of other kinases [3].

In Vivo Efficacy Models

- **Xenograft Models:** The compound's efficacy was evaluated in immunodeficient mice implanted with human tumor xenografts. Mice were treated orally with BMS-690514 once daily. **Tumor volume** was measured regularly and compared to untreated control groups. BMS-690514 demonstrated dose-dependent efficacy in a broad spectrum of tumor models, including those dependent on EGFR or HER2 signaling. At efficacious doses, it inhibited both **tumor cell proliferation** and **tumor blood flow** [1].
- **Pharmacodynamic Biomarker Analysis:** To confirm target engagement in vivo, tumor and plasma samples were analyzed for biomarkers. Key assays included:
 - **Measurement of soluble VEGFR2 (sVEGFR2)** in plasma via ELISA, which decreases with VEGFR inhibition [4].
 - **Tumor metabolism imaging** using **18F-FDG PET scans** to assess changes in tumor metabolic activity after treatment [4].

Clinical Trial Summary

Early-phase clinical trials translated these preclinical findings into human patients, primarily focusing on those with advanced or metastatic solid tumors, including NSCLC.



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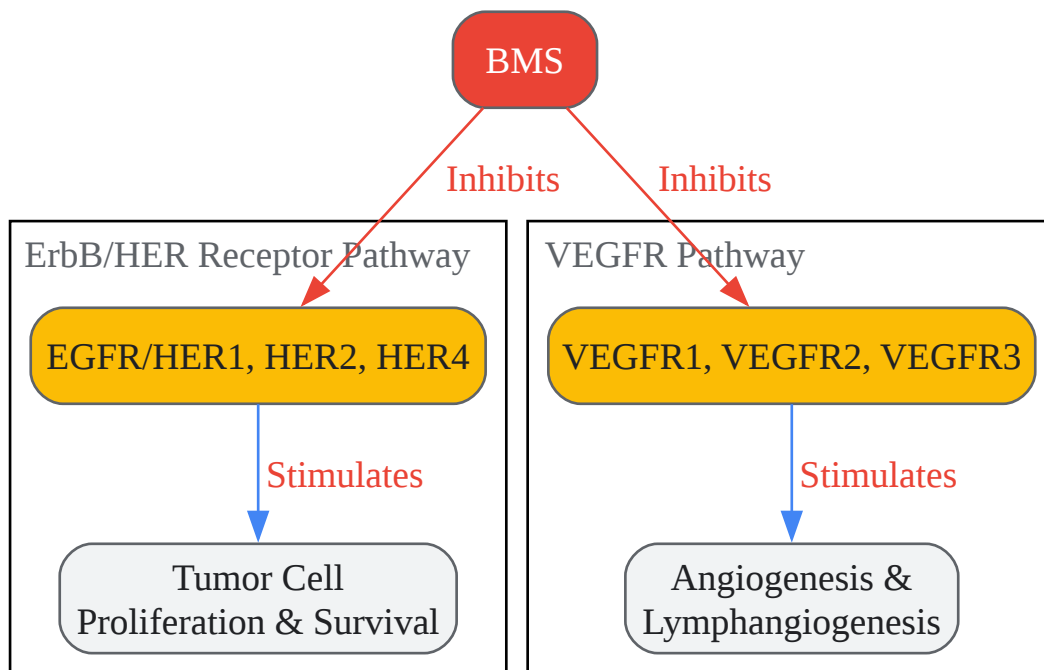
Clinical Development Path of BMS-690514

- **Maximum Tolerated Dose (MTD):** 200 mg taken orally once daily [5] [4].
- **Primary Safety Profile:** The most frequent treatment-related adverse events were **diarrhea** and **acneiform rash**. These were generally manageable, though diarrhea was a dose-limiting toxicity that led to treatment discontinuation in some patients [5].
- **Efficacy Signals:** In the Phase IIa study of NSCLC patients:
 - **Erlotinib-naïve patients (Cohort A):** Disease control rate (≥ 4 months) was 43.3%, with an objective response rate of 3.3% [5].
 - **Erlotinib-resistant patients (Cohort B):** Disease control rate was 22.6%, with an objective response rate of 3.2% [5].

- Activity was notably higher in patients with **sensitizing EGFR mutations**, including those with the **T790M resistance mutation** [5].

Mechanism of Action and Signaling Pathways

BMS-690514's multi-targeted design aims to overcome the limitations of single-target agents by concurrently disrupting two critical cancer-promoting processes.



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Dual Pathway Inhibition by BMS-690514

- Inhibition of ErbB/HER Signaling:** By reversibly binding to and inhibiting EGFR, HER2, and HER4, BMS-690514 blocks the receptor auto-phosphorylation and subsequent activation of key downstream signaling cascades, including the **MAPK** and **Akt pathways**. This inhibition halts the proliferation and survival signals that tumor cells depend on [1] [2].
- Inhibition of VEGFR Signaling:** By targeting VEGFRs 1-3, BMS-690514 disrupts the signaling that drives the formation of new tumor vasculature (angiogenesis) and lymphatic vessels (lymphangiogenesis). This "anti-angiogenic" effect starves the tumor of oxygen and nutrients [1] [4].

The available search results provide a comprehensive preclinical and early clinical profile of BMS-690514. For the most current information on its status, I recommend checking the official Bristol Myers Squibb

pipeline page [6] or clinical trial registries.

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